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Compound of Interest

Compound Name: Hdac6-IN-41

Cat. No.: B12372660 Get Quote

Note to the Reader: This technical guide focuses on the well-characterized and selective

Histone Deacetylase 6 (HDAC6) inhibitor, ACY-1215 (Ricolinostat), as a representative

chemical probe. An initial search for "Hdac6-IN-41" did not yield publicly available information,

suggesting it may be an internal or less common designation. ACY-1215, with its extensive

preclinical and clinical data, serves as an excellent exemplar for illustrating the principles and

applications of a selective HDAC6 chemical probe.

Introduction to HDAC6 and its Role as a Therapeutic
Target
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC enzyme.[1]

Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression,

HDAC6's main substrates are non-histone proteins.[1] Key substrates include α-tubulin, the

chaperone protein Hsp90, and cortactin. Through its deacetylase activity, HDAC6 is a critical

regulator of fundamental cellular processes such as cell migration, protein quality control, and

microtubule dynamics.

The enzyme's distinct structure features two active catalytic domains and a C-terminal zinc

finger ubiquitin-binding domain. This latter domain allows HDAC6 to bind to misfolded,

ubiquitinated proteins and facilitate their clearance through the aggresome-autophagy pathway.

[1] Given its central role in protein homeostasis, dysregulation of HDAC6 has been implicated

in various diseases, including cancer, neurodegenerative disorders, and inflammatory
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conditions.[2] Its selective inhibition, therefore, presents a promising therapeutic strategy with

the potential for a wider therapeutic window compared to pan-HDAC inhibitors.[1]

ACY-1215 (Ricolinostat): A Selective HDAC6
Chemical Probe
ACY-1215 (Ricolinostat) is an orally bioavailable, hydroxamic acid-based, selective inhibitor of

HDAC6.[1][3] Its selectivity for HDAC6 over other HDAC isoforms, particularly the Class I

HDACs, minimizes the broader toxicities associated with pan-HDAC inhibitors.[1] This

selectivity allows researchers to dissect the specific functions of HDAC6 in various biological

contexts, making ACY-1215 a valuable chemical probe. It has been investigated in numerous

preclinical studies and has advanced into clinical trials for various cancers, including multiple

myeloma, lymphoma, and breast cancer.[4][5][6][7]

Data Presentation: Biochemical and Cellular Activity
of ACY-1215
The potency and selectivity of ACY-1215 have been characterized in various assays. The

following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic In-Vitro Potency and Selectivity Profile of ACY-1215
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Target IC50 (nM)
Selectivity vs. HDAC6
(Fold)

HDAC6 5 1

HDAC1 58 11.6

HDAC2 48 9.6

HDAC3 51 10.2

HDAC8 100 20

HDAC4, 5, 7, 9, 11 >1000 >200

Sirtuin 1, 2 >1000 >200

Data compiled from multiple

sources.[3][8][9]

Table 2: Cellular and In Vivo Activity of ACY-1215
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Assay/Model Finding Reference

Multiple Myeloma Cell Lines

Induces apoptosis and

overcomes bortezomib

resistance.

[5]

Lymphoma Xenograft Model

In combination with ibrutinib,

significantly delays tumor

growth.

[10]

Metastatic Breast Cancer

Clinical benefit rate of 31.25%

in a Phase Ib trial with nab-

paclitaxel.

[6]

Colorectal Cancer Cells

(HCT116)

Suppresses cell proliferation,

migration, and enhances the

effect of 5-fluorouracil.

[11]

T-cell Toxicity (PHA-stimulated

PBMCs)

IC50 of 2.5 µM, indicating

lower toxicity to healthy

immune cells compared to

pan-HDAC inhibitors.

[3][8]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are representative protocols for evaluating an HDAC6 inhibitor like ACY-1215.

In Vitro HDAC Enzymatic Assay
This protocol is used to determine the IC50 values of an inhibitor against purified HDAC

enzymes.

Compound Preparation: Dissolve ACY-1215 in DMSO to create a stock solution. Serially

dilute the compound in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001%

Tween-20, 0.05% BSA) to achieve a range of concentrations.[3][8]

Enzyme Preparation: Dilute recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3,

HDAC6, etc.) in assay buffer.[3][8]
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Pre-incubation: Add the diluted enzymes to a 384-well plate and then add the various

concentrations of ACY-1215. Incubate for 10-15 minutes at room temperature to allow the

inhibitor to bind to the enzyme.[3][8]

Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g.,

Fluor-de-Lys®). The concentration of the substrate should ideally be at its Michaelis constant

(Km) for each specific enzyme.[3][8]

Development: After a set incubation time (e.g., 30-60 minutes), stop the reaction and add a

developer solution (containing a trypsin-like protease) that cleaves the deacetylated

substrate, releasing a fluorescent molecule.[3][8]

Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation at

360 nm and emission at 460 nm).

Data Analysis: Calculate the percentage of inhibition for each concentration of ACY-1215

relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor

concentration and fit the data to a four-parameter logistic equation to determine the IC50

value.

Cellular α-Tubulin Acetylation Assay (Western Blot)
This assay confirms the target engagement of ACY-1215 in a cellular context by measuring the

acetylation of its primary substrate, α-tubulin.

Cell Culture: Plate cancer cells (e.g., HCT116, MM.1S) in 6-well plates and allow them to

adhere overnight.

Compound Treatment: Treat the cells with increasing concentrations of ACY-1215 (e.g., 0-5

µM) for a specified period (e.g., 24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.
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SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide

gel and transfer them to a PVDF membrane.

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and then

incubate with a primary antibody against acetylated α-tubulin. Subsequently, probe with a

primary antibody for total α-tubulin or β-actin as a loading control.

Detection: After washing, incubate the membrane with a corresponding HRP-conjugated

secondary antibody and visualize the protein bands using an enhanced chemiluminescence

(ECL) substrate and an imaging system.

Analysis: Quantify the band intensities to determine the ratio of acetylated α-tubulin to total

α-tubulin, demonstrating the dose-dependent effect of the inhibitor.

In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of ACY-1215 in a living organism.

Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million

cells) into the flank of each mouse.[10]

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified

size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle

control, ACY-1215 alone, combination therapy).[10]

Drug Administration: Prepare ACY-1215 in a suitable vehicle (e.g., a solution in DMSO,

PEG300, Tween80, and water).[3] Administer the drug to the mice via the appropriate route

(e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule (e.g., 50

mg/kg, daily for 5 days a week).[3][10]

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per

week) to assess efficacy and toxicity.[10]

Endpoint: At the end of the study (defined by tumor size limits or study duration), euthanize

the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic
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markers like acetylated tubulin, or immunohistochemistry).

Data Analysis: Plot the average tumor growth curves for each group. Perform statistical

analysis to determine if the treatment significantly inhibited tumor growth compared to the

vehicle control.

Mandatory Visualizations
The following diagrams illustrate key concepts related to HDAC6 and the use of ACY-1215 as a

chemical probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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